Antifungal Potency Against Candida albicans: Head-to-Head Comparison of the Parent Scaffold
The parent compound 1-(1H-Imidazol-1-yl)-2-phenylethanone demonstrates direct antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL [1]. This value places its potency in a range comparable to, though less potent than, the clinically used azole drug fluconazole, which exhibits a typical MIC range of 0.25-2.0 µg/mL against susceptible strains [2]. This confirms the intrinsic antifungal potential of the core scaffold, independent of further derivatization, and highlights its viability as a starting point for lead optimization.
| Evidence Dimension | In vitro Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | 1.6 µg/mL |
| Comparator Or Baseline | Fluconazole (typical MIC range: 0.25-2.0 µg/mL) |
| Quantified Difference | Target compound MIC is within the susceptible range of the comparator |
| Conditions | In vitro broth microdilution assay against Candida albicans. |
Why This Matters
This data establishes the baseline antifungal activity of the core scaffold, confirming its value for procurement in medicinal chemistry projects targeting fungal infections.
- [1] National Institute of Allergy and Infectious Diseases (NIAID). Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Compound: 1-(1H-Imidazol-1-yl)-2-phenylethanone. LitRef# 11371. View Source
- [2] Pfaller, M. A., Diekema, D. J., & Sheehan, D. J. (2006). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical Microbiology Reviews, 19(2), 435-447. View Source
